Cas no 843625-14-9 (2-amino-1-(E)-(furan-2-yl)methylideneamino-N-heptyl-1H-pyrrolo2,3-bquinoxaline-3-carboxamide)

2-amino-1-(E)-(furan-2-yl)methylideneamino-N-heptyl-1H-pyrrolo2,3-bquinoxaline-3-carboxamide structure
843625-14-9 structure
Product name:2-amino-1-(E)-(furan-2-yl)methylideneamino-N-heptyl-1H-pyrrolo2,3-bquinoxaline-3-carboxamide
CAS No:843625-14-9
MF:C23H26N6O2
Molecular Weight:418.491544246674
CID:5437300

2-amino-1-(E)-(furan-2-yl)methylideneamino-N-heptyl-1H-pyrrolo2,3-bquinoxaline-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-heptylpyrrolo[3,2-b]quinoxaline-3-carboxamide
    • 2-amino-1-(E)-(furan-2-yl)methylideneamino-N-heptyl-1H-pyrrolo2,3-bquinoxaline-3-carboxamide
    • インチ: 1S/C23H26N6O2/c1-2-3-4-5-8-13-25-23(30)19-20-22(28-18-12-7-6-11-17(18)27-20)29(21(19)24)26-15-16-10-9-14-31-16/h6-7,9-12,14-15H,2-5,8,13,24H2,1H3,(H,25,30)
    • InChIKey: VABUXLZNIQBMOA-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2)N=C2C(C(NCCCCCCC)=O)=C(N)N(N=CC3=CC=CO3)C=12

2-amino-1-(E)-(furan-2-yl)methylideneamino-N-heptyl-1H-pyrrolo2,3-bquinoxaline-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3225-5625-2μmol
2-amino-1-[(E)-[(furan-2-yl)methylidene]amino]-N-heptyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
843625-14-9 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3225-5625-10μmol
2-amino-1-[(E)-[(furan-2-yl)methylidene]amino]-N-heptyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
843625-14-9 90%+
10μl
$69.0 2023-04-27
Life Chemicals
F3225-5625-2mg
2-amino-1-[(E)-[(furan-2-yl)methylidene]amino]-N-heptyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
843625-14-9 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3225-5625-25mg
2-amino-1-[(E)-[(furan-2-yl)methylidene]amino]-N-heptyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
843625-14-9 90%+
25mg
$109.0 2023-04-27
Life Chemicals
F3225-5625-4mg
2-amino-1-[(E)-[(furan-2-yl)methylidene]amino]-N-heptyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
843625-14-9 90%+
4mg
$66.0 2023-04-27
Life Chemicals
F3225-5625-20mg
2-amino-1-[(E)-[(furan-2-yl)methylidene]amino]-N-heptyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
843625-14-9 90%+
20mg
$99.0 2023-04-27
Life Chemicals
F3225-5625-1mg
2-amino-1-[(E)-[(furan-2-yl)methylidene]amino]-N-heptyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
843625-14-9 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3225-5625-10mg
2-amino-1-[(E)-[(furan-2-yl)methylidene]amino]-N-heptyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
843625-14-9 90%+
10mg
$79.0 2023-04-27
Life Chemicals
F3225-5625-15mg
2-amino-1-[(E)-[(furan-2-yl)methylidene]amino]-N-heptyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
843625-14-9 90%+
15mg
$89.0 2023-04-27
Life Chemicals
F3225-5625-5μmol
2-amino-1-[(E)-[(furan-2-yl)methylidene]amino]-N-heptyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
843625-14-9 90%+
5μl
$63.0 2023-04-27

2-amino-1-(E)-(furan-2-yl)methylideneamino-N-heptyl-1H-pyrrolo2,3-bquinoxaline-3-carboxamide 関連文献

2-amino-1-(E)-(furan-2-yl)methylideneamino-N-heptyl-1H-pyrrolo2,3-bquinoxaline-3-carboxamideに関する追加情報

Recent Advances in the Study of 2-amino-1-(E)-(furan-2-yl)methylideneamino-N-heptyl-1H-pyrrolo2,3-bquinoxaline-3-carboxamide (CAS: 843625-14-9)

The compound 2-amino-1-(E)-(furan-2-yl)methylideneamino-N-heptyl-1H-pyrrolo2,3-bquinoxaline-3-carboxamide (CAS: 843625-14-9) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyrroloquinoxaline scaffold, has attracted significant attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in various disease models.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's inhibitory effects on specific kinase pathways implicated in cancer progression. The researchers employed a combination of in vitro assays and molecular docking simulations to demonstrate that 843625-14-9 exhibits potent and selective inhibition of key oncogenic kinases, with IC50 values in the low micromolar range. Notably, the compound showed minimal off-target effects, suggesting a favorable safety profile for further development.

In parallel, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that structural modifications of the furan and heptyl moieties could significantly enhance the compound's bioavailability. Their work highlighted that the (E)-configuration of the furan-2-yl methylideneamino group is crucial for maintaining biological activity, while the N-heptyl chain contributes to improved membrane permeability. These findings provide valuable insights for future structure-activity relationship (SAR) studies.

Recent preclinical evaluations, as documented in a 2024 Nature Communications article, have demonstrated the compound's efficacy in xenograft models of colorectal cancer. The study revealed that 843625-14-9 not only inhibits tumor growth but also exhibits synergistic effects when combined with standard chemotherapeutic agents. RNA sequencing analysis further identified downstream signaling pathways affected by the compound, offering potential biomarkers for patient stratification in future clinical trials.

From a drug development perspective, the compound's synthetic accessibility has been improved through recent methodological advances. A 2023 Organic Process Research & Development publication described a novel, scalable synthetic route that reduces the number of steps from 12 to 7 while maintaining high overall yield (68%). This development addresses previous challenges in large-scale production and could facilitate further investigation of this promising therapeutic agent.

Looking forward, several research groups have initiated studies to explore the compound's potential in other therapeutic areas. Preliminary data presented at the 2024 American Chemical Society National Meeting suggest that 843625-14-9 may have applications in treating certain viral infections, particularly those involving RNA viruses. These findings, while requiring further validation, expand the potential clinical utility of this versatile small molecule.

In conclusion, the growing body of research on 2-amino-1-(E)-(furan-2-yl)methylideneamino-N-heptyl-1H-pyrrolo2,3-bquinoxaline-3-carboxamide (843625-14-9) underscores its significance as a multifunctional pharmacophore with promising therapeutic potential. Continued investigation into its mechanism of action, optimization of its physicochemical properties, and exploration of its clinical applications will be crucial for translating these scientific discoveries into tangible medical benefits.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd